1-(5-Chloro-2-methylphenyl)hexan-1-one
Description
1-(5-Chloro-2-methylphenyl)hexan-1-one is an aryl alkyl ketone characterized by a hexanone backbone substituted with a 5-chloro-2-methylphenyl group. Its molecular formula is C₁₃H₁₇ClO, and it is identified by CAS numbers such as 1352207-66-9 and synonyms like ZINC95916601 . The compound’s chloro and methyl substituents on the aromatic ring likely influence its electronic properties, solubility, and intermolecular interactions, which are critical for its reactivity and physical behavior.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDZUNZVBDNFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 5-chloro-2-methylbenzoyl chloride with hexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-methylbenzoic acid.
Reduction: 1-(5-Chloro-2-methylphenyl)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)hexan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function. The chlorine-substituted aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
- Structure: Features a 4-fluorophenyl group and a pyrrolidine ring attached to the hexanone backbone.
- Crystallography : Forms intermolecular N-H⋯Br interactions in its hydrobromide salt, influencing crystal packing .
- Key Difference: The electron-withdrawing fluoro substituent at the para position contrasts with the 5-chloro-2-methyl group in the target compound.
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one
- Structure: Shorter ethanone chain with 5-chloro, 2-hydroxy, and 3-methyl substituents.
- Properties: The hydroxyl group enables hydrogen bonding, as seen in its melting point (unreported here) and solubility trends. The shorter chain reduces lipophilicity compared to the hexanone derivative .
Chain Length Variations
DIF-1 and DIF-2 (Differentiation-Inducing Factors)
- DIF-1 : 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one.
- DIF-2: Pentanone analog of DIF-1.
- Biological Relevance: DIF-1’s hexanone chain enhances bioactivity in Dictyostelium discoideum differentiation compared to DIF-2’s shorter chain, highlighting the importance of chain length in molecular recognition .
Physical and Spectral Properties
Melting Point Trends in Hexanone Derivatives
- Analysis : Bulkier substituents (e.g., iso-butyl in 2g) correlate with higher melting points due to increased van der Waals interactions. The chloro and methyl groups in the target compound may similarly enhance packing efficiency, though data are lacking.
Spectroscopic Data
Hydrogen Bonding and Crystallography
Pharmacological Analogues
- 3F-N-ethylhexedrone: A cathinone derivative with a 3-fluorophenyl group and ethylamino side chain. Its structural similarity to the target compound underscores the relevance of aryl-ketone motifs in psychoactive substances .
Biological Activity
1-(5-Chloro-2-methylphenyl)hexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound features a hexanone chain with a chloro and methyl substitution on the aromatic ring. The carbonyl group plays a crucial role in its reactivity and interaction with biological molecules.
The mechanism of action for this compound involves several biochemical interactions:
- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with various biological molecules, influencing their functions.
- π-π Interactions : The chlorine-substituted aromatic ring can engage in π-π interactions, which may enhance the compound's binding affinity to specific receptors and enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacterial Strains : It shows activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Fungal Strains : The compound has also been evaluated for antifungal properties, although specific results are less documented .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In experimental models, it has been shown to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity :
-
Inflammation Model :
- In an induced inflammation model, the compound significantly reduced edema and inflammatory cytokine levels compared to control groups, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(5-Chloro-2-methylphenyl)pentan-1-one | Similar structure with shorter chain | Moderate antimicrobial activity |
| 1-(5-Chloro-2-methylphenyl)butan-1-one | Similar structure with shorter chain | Lower efficacy than hexanone |
| 1-(5-Chloro-2-methylphenyl)propan-1-one | Similar structure with shorter chain | Limited biological data available |
This table highlights that the hexanone derivative shows enhanced biological activities compared to its shorter-chain analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
